

# MEO2MA Monomer: A Technical Guide for Advanced Drug Delivery Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Methoxyethoxy)ethyl  
methacrylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the di(ethylene glycol) methyl ether methacrylate (MEO2MA) monomer, a key component in the development of advanced, stimuli-responsive drug delivery systems. This document outlines its core physicochemical properties, details experimental protocols for its polymerization and application in nanoparticle-based drug carriers, and illustrates the underlying scientific principles through logical diagrams.

## Core Properties of MEO2MA Monomer

The MEO2MA monomer is a cornerstone in the synthesis of thermoresponsive polymers, which can undergo conformational changes in response to temperature variations. This property is pivotal for the controlled release of therapeutic agents.

Property	Value	Reference
Synonym	2-(2-Methoxyethoxy)ethyl methacrylate	[1]
CAS Number	45103-58-0	[1][2]
Molecular Weight	188.22 g/mol	[1][2]
Linear Formula	$\text{H}_2\text{C}=\text{C}(\text{CH}_3)\text{CO}_2(\text{CH}_2\text{CH}_2\text{O})_2\text{C}$ $\text{H}_3$	[1][2]

## Experimental Protocols

The following sections detail methodologies for the synthesis of MEO2MA-based nanoparticles for drug delivery, drawing from established research.

### Synthesis of Thermoresponsive P(MEO2MA) Coated Iron Oxide Nanoparticles

This protocol describes the encapsulation of iron oxide nanoparticles with a thermoresponsive shell of poly(MEO2MA) (P(MEO2MA)). This method is foundational for creating stimuli-responsive drug carriers.

#### 1. Functionalization of Iron Oxide Nanoparticles:

- Magnetic iron oxide nanoparticles ( $\text{Fe}_3\text{O}_4$ ) are functionalized to introduce vinyl groups on their surface.
- This is achieved using 3-butenic acid in the presence of a water-soluble azo-initiator.

#### 2. Precipitation Polymerization:

- The functionalized nanoparticles are dispersed in a solution containing the MEO2MA monomer.
- A cross-linker, such as tetraethylene glycol dimethacrylate, is included to create a stable network.
- The polymerization is initiated, forming a P(MEO2MA) shell covalently attached to the nanoparticle surface.[\[1\]](#)

#### 3. Characterization:

- The resulting core-shell structure and its thermoresponsive behavior are characterized using techniques such as dynamic light scattering and transmission electron microscopy.[\[1\]](#)

### Synthesis of Drug-Loaded Core-Shell Nanoparticles for Controlled Release

This protocol outlines the synthesis of P(MEO2MA-co-OEGMA) copolymer-coated nanoparticles for the controlled release of doxorubicin (DOX), a common chemotherapeutic agent.

#### 1. Copolymer Grafting:

- Superparamagnetic iron oxide nanoparticles are used as the core.
- A thermoresponsive copolymer shell of poly(2-(2-methoxy) ethyl methacrylate-oligo (ethylene glycol) methacrylate) (P(MEO2MA<sub>x</sub>-OEGMA<sub>100-x</sub>)) is grown from the surface of the nanoparticles.<sup>[2]</sup>
- The ratio of MEO2MA to oligo(ethylene glycol) methacrylate (OEGMA) can be adjusted to tune the lower critical solution temperature (LCST) of the resulting copolymer.<sup>[2]</sup>

#### 2. Drug Loading:

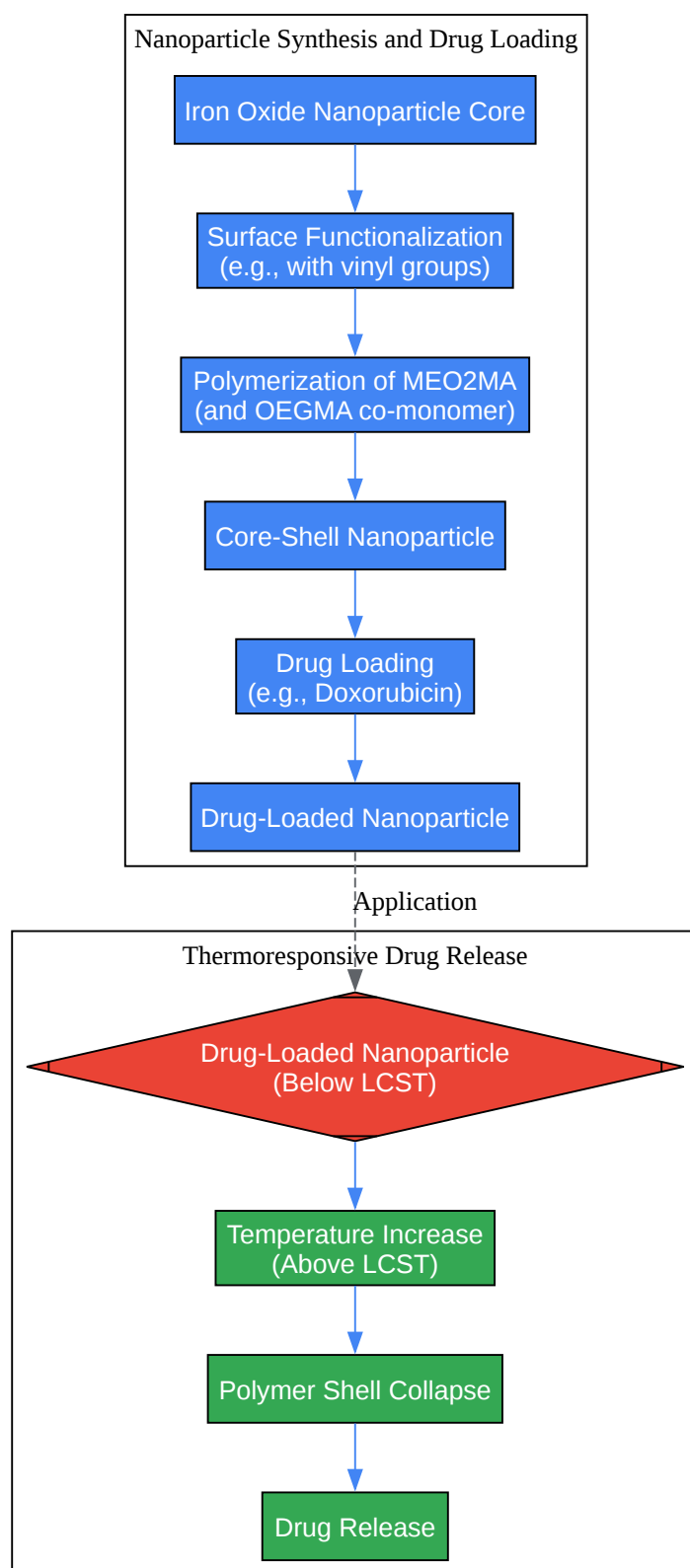
- The anticancer drug doxorubicin (DOX) is loaded into the core-shell nanoparticles.

#### 3. In Vitro Drug Release:

- The release of DOX is triggered by a change in temperature.
- At temperatures below the LCST, the polymer shell is hydrophilic and swollen, retaining the drug.
- When the temperature is raised above the LCST, the polymer shell becomes hydrophobic and collapses, releasing the encapsulated drug.<sup>[2]</sup> Studies have shown that a temperature of approximately 45°C can be sufficient to release 100% of the loaded DOX over 60 hours.<sup>[2]</sup>

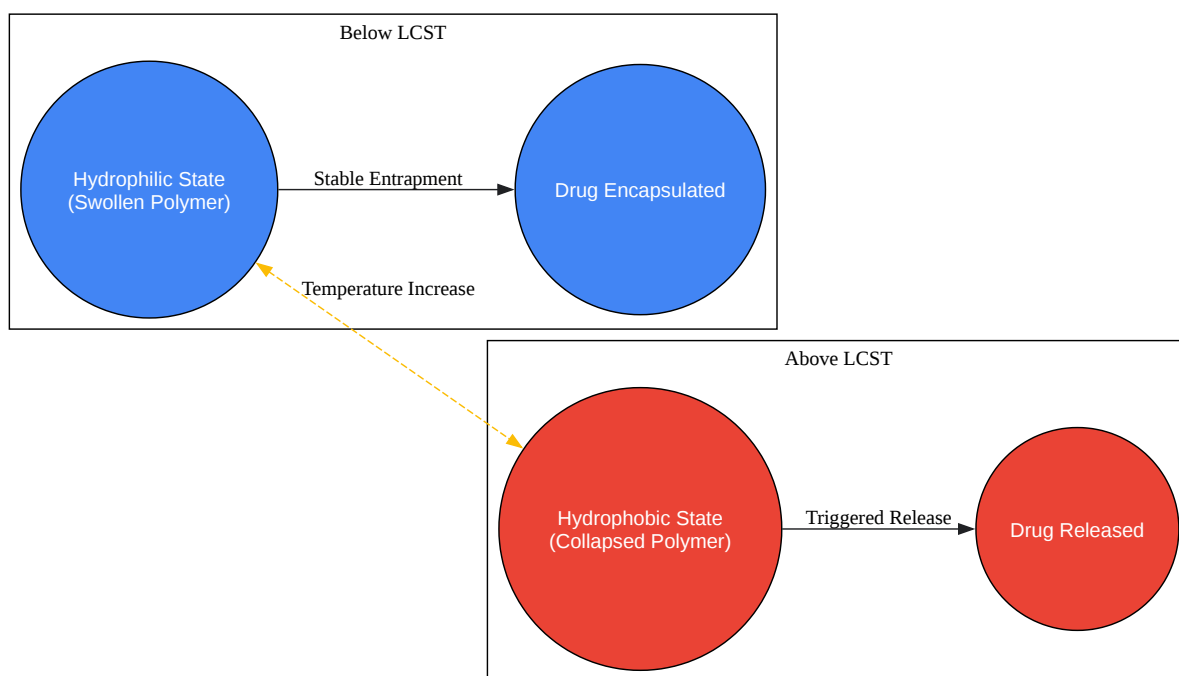
## Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the logical workflows and mechanisms described in this guide.



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Caption: Workflow for synthesis and drug release of MEO2MA-based nanoparticles.



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Caption: Thermoresponsive behavior of P(MEO2MA) for controlled drug release.

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## References

- 1. Synthesis of a thermoresponsive crosslinked MEO2MA polymer coating on microclusters of iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [MEO2MA Monomer: A Technical Guide for Advanced Drug Delivery Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195332#meo2ma-monomer-cas-number-and-molecular-weight]

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